![molecular formula C5H10N2O3 B1596057 Ethyl 2-[(aminocarbonyl)amino]acetate CAS No. 6293-20-5](/img/structure/B1596057.png)
Ethyl 2-[(aminocarbonyl)amino]acetate
Overview
Description
Ethyl 2-[(aminocarbonyl)amino]acetate is a useful research compound. Its molecular formula is C5H10N2O3 and its molecular weight is 146.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8846. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biochemical Analysis
Biochemical Properties
Ethyl 2-[(aminocarbonyl)amino]acetate plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with hydantoinase enzymes, which catalyze the hydrolysis of hydantoins to produce amino acids . This interaction is crucial for the synthesis of amino acids, which are essential building blocks of proteins. The nature of these interactions involves the binding of this compound to the active site of the enzyme, facilitating the hydrolysis reaction.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the expression of genes involved in amino acid synthesis and metabolism, thereby impacting the overall metabolic flux within the cell . Additionally, this compound can alter cell signaling pathways by interacting with specific receptors or signaling molecules, leading to changes in cellular responses.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active sites of hydantoinase enzymes, inhibiting their activity and preventing the hydrolysis of hydantoins . This inhibition can lead to an accumulation of hydantoins and a decrease in amino acid production. Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. This compound is relatively stable at room temperature, with a melting point of 130-140°C and a boiling point of 238.05°C at 760 mmHg . Over extended periods, the compound may degrade, leading to a decrease in its efficacy. Long-term studies in vitro and in vivo have shown that prolonged exposure to this compound can result in changes in cellular metabolism and function, including alterations in gene expression and metabolic flux.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance amino acid synthesis and improve metabolic function. At high doses, this compound can exhibit toxic or adverse effects, including enzyme inhibition and disruption of metabolic pathways . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular effects without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to amino acid synthesis and metabolism. The compound interacts with hydantoinase enzymes, which catalyze the hydrolysis of hydantoins to produce amino acids . This interaction is crucial for maintaining the balance of amino acid levels within the cell. Additionally, this compound can affect metabolic flux by modulating the activity of enzymes involved in other metabolic pathways, leading to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound within the cell, ensuring its availability for biochemical reactions . This compound can accumulate in specific cellular compartments, where it interacts with enzymes and other biomolecules to exert its effects. The distribution of the compound within tissues can also influence its overall efficacy and impact on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization ensures that this compound is available at the sites where it is needed for biochemical reactions. The subcellular localization of the compound can also influence its interactions with enzymes and other biomolecules, affecting its overall efficacy and impact on cellular processes.
Biological Activity
Ethyl 2-[(aminocarbonyl)amino]acetate, also known as ethyl 2-amino-2-(carbamoyl)acetate, is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
This compound has the following molecular formula: C₇H₁₄N₂O₄. It features an ethyl ester group, an amino group, and a carbamoyl group, which contribute to its reactivity and biological interactions.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The compound is believed to act as an enzyme inhibitor, modulating the activity of specific targets in biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition: this compound can inhibit enzymes involved in metabolic pathways, potentially altering the synthesis or degradation of biomolecules.
- Protein-Ligand Interactions: The compound may bind to proteins, affecting their function and leading to various physiological effects.
Biological Applications
This compound has been utilized in several scientific research applications:
- Enzyme Studies: It is often used in studies investigating enzyme kinetics and inhibition.
- Drug Development: The compound serves as a precursor or building block in the synthesis of pharmaceutical agents.
- Biochemical Research: Its unique structure allows it to be a valuable tool for probing biological mechanisms.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Table 1: Summary of Research Findings
Comparative Analysis
When compared to similar compounds, this compound exhibits unique properties due to its specific functional groups. This uniqueness enhances its applicability in both chemical synthesis and biological research.
Similar Compounds:
- Ethyl 2-aminoacetate
- Ethyl carbamate derivatives
Comparison Table:
Compound Name | Key Features | Biological Activity |
---|---|---|
Ethyl 2-aminoacetate | Simple amino acid structure | Limited enzyme interaction |
Ethyl carbamate derivatives | Carbamate functionality | Moderate enzyme inhibition |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
Ethyl 2-[(aminocarbonyl)amino]acetate has been investigated for its potential anticancer properties. Studies have indicated that derivatives of this compound may inhibit tumor growth by interfering with metabolic pathways essential for cancer cell survival. For instance, a study indicated that modifications to the aminocarbonyl group could enhance cytotoxicity against specific cancer cell lines .
2. Drug Development
The compound serves as a building block in the synthesis of various pharmaceuticals. Its ability to act as an intermediate in the formation of more complex molecules makes it valuable in drug development processes. Researchers have synthesized novel derivatives that exhibit improved pharmacological profiles compared to existing drugs .
Biochemical Applications
1. Enzyme Inhibition
This compound has shown promise as an enzyme inhibitor in biochemical assays. Its structural features allow it to interact with active sites of enzymes, potentially leading to the development of new therapeutic agents targeting metabolic diseases .
2. Peptide Synthesis
In peptide chemistry, this compound can be utilized as a coupling agent or protecting group in the synthesis of peptides. Its reactivity under specific conditions allows for selective modifications, making it a useful tool in the design of peptide-based drugs .
Materials Science Applications
1. Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for creating bioactive materials. These materials can be used in drug delivery systems or tissue engineering applications due to their biocompatibility and ability to release therapeutic agents over time .
2. Coatings and Adhesives
Research has indicated that this compound can enhance the properties of coatings and adhesives by improving adhesion and durability when incorporated into formulations. Its chemical structure contributes to better performance in various environmental conditions .
Table 1: Summary of Applications
Case Studies
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer activity of a series of this compound derivatives against breast cancer cell lines. The results demonstrated significant inhibition of cell proliferation, suggesting that structural modifications could lead to more potent anticancer agents.
Case Study 2: Enzyme Inhibition
In another investigation, researchers focused on the inhibitory effects of this compound on specific enzymes involved in metabolic disorders. The findings revealed that certain derivatives exhibited enhanced inhibitory activity, paving the way for new therapeutic strategies.
Properties
IUPAC Name |
ethyl 2-(carbamoylamino)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c1-2-10-4(8)3-7-5(6)9/h2-3H2,1H3,(H3,6,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPKXMAVLXBQDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10278652 | |
Record name | Ethyl N-carbamoylglycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10278652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6293-20-5 | |
Record name | 6293-20-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8846 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl N-carbamoylglycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10278652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL HYDANTOATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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